

# An In-depth Technical Guide to the Mechanism of Action of CP-640186

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## Compound of Interest

Compound Name: CP-640186

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This technical guide provides a comprehensive overview of the core mechanism of action of **CP-640186**, a potent, isozyme-nonselective inhibitor of Acetyl-CoA Carboxylase (ACC). The information presented herein is curated from key scientific literature to support research and development efforts in metabolic diseases.

## Core Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

**CP-640186** is a cell-permeable, orally active N-substituted bipiperidylcarboxamide that functions as a potent, reversible, and allosteric inhibitor of both major isoforms of Acetyl-CoA Carboxylase: ACC1 and ACC2.[1][2] ACC is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in de novo fatty acid synthesis.[3][4]

The inhibitory action of **CP-640186** is uncompetitive with respect to ATP and non-competitive regarding acetyl-CoA, citrate, and bicarbonate.[1] This suggests that **CP-640186** does not bind to the active sites for these substrates but rather to a different site on the enzyme, affecting its catalytic efficiency.

By inhibiting both ACC1 and ACC2, **CP-640186** exerts a dual effect on lipid metabolism:

- **Inhibition of Fatty Acid Synthesis:** In lipogenic tissues such as the liver and adipose tissue, the inhibition of ACC1 leads to a decrease in the cytosolic pool of malonyl-CoA. Since malonyl-CoA is the primary building block for fatty acid synthesis, its reduction effectively shuts down this pathway.[\[1\]](#)[\[3\]](#)
- **Stimulation of Fatty Acid Oxidation:** In oxidative tissues like skeletal muscle and the heart, ACC2 is localized to the outer mitochondrial membrane. The malonyl-CoA produced by ACC2 acts as a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain fatty acids into the mitochondria for  $\beta$ -oxidation. By inhibiting ACC2, **CP-640186** reduces local malonyl-CoA concentrations, thereby relieving the inhibition of CPT1 and promoting the oxidation of fatty acids.[\[1\]](#)[\[3\]](#)

This dual mechanism of simultaneously inhibiting fatty acid synthesis and promoting fatty acid oxidation makes **CP-640186** a subject of interest for the potential treatment of metabolic disorders.

## Quantitative Data Summary

The following tables summarize the key quantitative parameters of **CP-640186**'s activity from in vitro, cellular, and in vivo studies.

Table 1: In Vitro and Cellular Activity of **CP-640186**

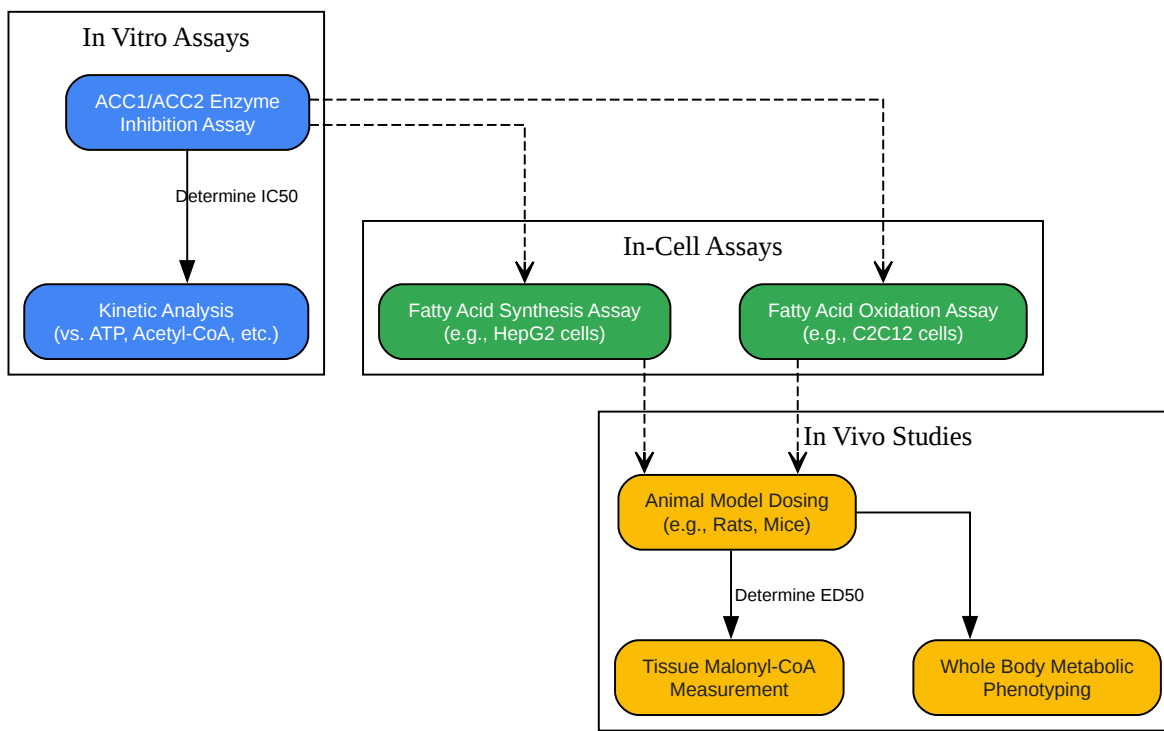
Parameter	Species/Cell Line	Target	Value	Reference
IC50	Rat Liver	ACC1	53 nM	<a href="#">[5]</a>
IC50	Rat Skeletal Muscle	ACC2	61 nM	<a href="#">[5]</a>
IC50	General	ACC1/ACC2	~55 nM	<a href="#">[1]</a>
EC50	C2C12 cells	Fatty Acid Oxidation	57 nM	<a href="#">[1]</a>
EC50	Rat Epitrochlearis Muscle	Fatty Acid Oxidation	1.3 $\mu$ M	<a href="#">[1]</a>
EC50	HepG2 cells	Fatty Acid Synthesis	0.62 $\mu$ M	<a href="#">[5]</a>
EC50	HepG2 cells	Triglyceride Synthesis	1.8 $\mu$ M	<a href="#">[5]</a>

Table 2: In Vivo Efficacy of **CP-640186**

Parameter	Species	Tissue/Effect	Value (mg/kg)	Reference
ED50	Rat	Hepatic Malonyl-CoA Reduction	55	<a href="#">[1]</a>
ED50	Rat	Soleus Muscle Malonyl-CoA Reduction	6	<a href="#">[1]</a>
ED50	Rat	Quadriceps Muscle Malonyl-CoA Reduction	15	<a href="#">[1]</a>
ED50	Rat	Cardiac Muscle Malonyl-CoA Reduction	8	<a href="#">[1]</a>
ED50	Rat	Fatty Acid Synthesis Inhibition	13	<a href="#">[1]</a>
ED50	CD1 Mice	Fatty Acid Synthesis Inhibition	11	<a href="#">[1]</a>
ED50	ob/ob Mice	Fatty Acid Synthesis Inhibition	4	<a href="#">[1]</a>
ED50	Rat	Whole Body Fatty Acid Oxidation Stimulation	~30	<a href="#">[1]</a>

## Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of **CP-640186** and a typical experimental workflow for its characterization.



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